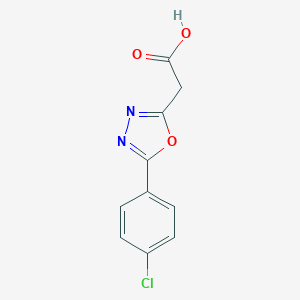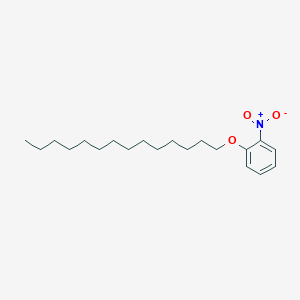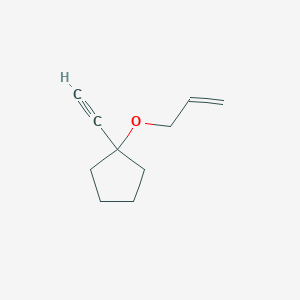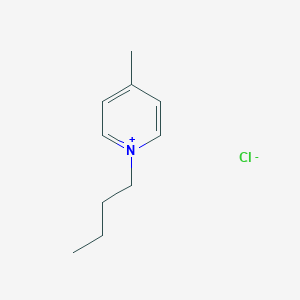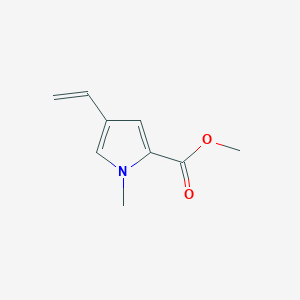
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate, also known as M1M4VP2C, is a pyrrole-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites and interfering with their catalytic activity. This results in an increase in the levels of neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate have been extensively studied in vitro and in vivo. In vitro studies have shown that Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase in a dose-dependent manner. In vivo studies have shown that Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate increases the levels of neurotransmitters, including acetylcholine, dopamine, and serotonin, in the brain, which results in an improvement in cognitive function, mood, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes involved in neurotransmitter regulation, its relatively simple synthesis method, and its potential applications in drug discovery and development. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate, including its potential applications in the treatment of neurological disorders, its use as a tool in neuroscience research, and its optimization as a drug candidate. Further studies are needed to determine its safety and efficacy in vivo, as well as its potential side effects and drug interactions. Additionally, the development of more efficient and selective synthesis methods for Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate may facilitate its use in drug discovery and development.
Métodos De Síntesis
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Sonogashira coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion, which then undergoes cyclization to form the pyrrole ring. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone, which then undergoes acid-catalyzed cyclization to form the pyrrole ring. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst to form the pyrrole ring.
Aplicaciones Científicas De Investigación
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate has shown potential applications in drug discovery and development due to its ability to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain, and their inhibition has been shown to have therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Número CAS |
119580-85-7 |
|---|---|
Nombre del producto |
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
methyl 4-ethenyl-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-4-7-5-8(9(11)12-3)10(2)6-7/h4-6H,1H2,2-3H3 |
Clave InChI |
SOMZYAUOXLOPIH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)OC)C=C |
SMILES canónico |
CN1C=C(C=C1C(=O)OC)C=C |
Sinónimos |
1H-Pyrrole-2-carboxylicacid,4-ethenyl-1-methyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






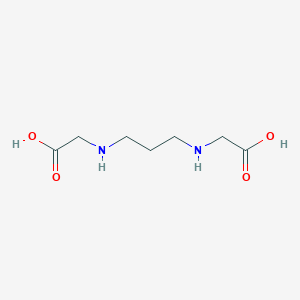
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
